molecular formula C14H10O3 B1361956 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid CAS No. 32730-10-2

3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid

Cat. No. B1361956
CAS RN: 32730-10-2
M. Wt: 226.23 g/mol
InChI Key: SEJNPUWLTFUDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid” is a chemical compound with the molecular formula C14H10O3 and a molecular weight of 226.227 . It is used in proteomics research .


Synthesis Analysis

The synthesis of naphtho[1,2-b]furan-2-carboxamide derivatives, which are related to “this compound”, has been described in the literature . An extensive structure–activity relationship (SAR) study was conducted, which led to the identification of a highly potent MCH-R1 antagonist .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a naphtho[1,2-b]furan ring with a carboxylic acid group at the 2-position and a methyl group at the 3-position .

Scientific Research Applications

Synthesis and Pharmaceutical Activities

  • A variety of compounds derived from naphtho[1,2-b]furan-2-carboxylic acid have been synthesized and evaluated for their pharmaceutical properties. For instance, 1,3,4-oxadiazoles linked to naphtho[2,1-b]furan demonstrated antimicrobial and anti-inflammatory activities. These compounds were synthesized through various chemical reactions and were subjected to antimicrobial screening, revealing their potential for treating infections and inflammation (Ravindra et al., 2006).

Medicinal Chemistry and Drug Design

  • The synthesis of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles showcased a method for creating potential therapeutic agents. These compounds were subjected to various biological assessments, including antimicrobial activity and anti-inflammatory tests, highlighting their relevance in medicinal chemistry and drug development (Kumaraswamy et al., 2008).

Chemical Synthesis and Structural Analysis

  • A study focused on the regioselective synthesis of novel naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides via cascade formal [3 + 2] cycloaddition, highlighting the versatility of naphtho[1,2-b]furan-2-carboxylic acid derivatives in synthesizing complex molecules. This research demonstrated the broad substrate scope and high regioselectivity, providing insights into the structural intricacies of these compounds (Xia & Lee, 2014).

Exploration of Biological Activities

  • The creation of novel nitrogen-containing naphtho(2,1-b)furan derivatives emphasized the investigation into their antimicrobial activities. These compounds were synthesized through a series of reactions and then subjected to antibacterial and antifungal screenings, reflecting the ongoing research into the potential biological applications of these derivatives (Nagaraja et al., 2007).

Biochemical Analysis

Biochemical Properties

3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit low inhibition of CYP450 enzymes, indicating its potential for metabolic stability . The compound’s interactions with these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are noteworthy. It has been studied for its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, analogs of this compound have shown inhibitory activity against NF-κB, a transcription factor involved in inflammatory responses and cancer progression . This suggests that this compound may influence cell function by modulating key signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, its analogs have been shown to inhibit NF-κB activity, which is crucial for regulating immune responses and cell survival . These binding interactions and subsequent changes in gene expression highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it maintains good metabolic stability, which is essential for its long-term effects on cellular function . Understanding these temporal effects is crucial for optimizing its use in research and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that its analogs exhibit potent cytotoxicity at low concentrations against various cancer cell lines . It is important to determine the threshold effects and potential toxic or adverse effects at high doses to ensure its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s low inhibition of CYP450 enzymes suggests that it may have minimal impact on metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for predicting its behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . These interactions are important for understanding its pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

properties

IUPAC Name

3-methylbenzo[g][1]benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-8-10-7-6-9-4-2-3-5-11(9)13(10)17-12(8)14(15)16/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJNPUWLTFUDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368515
Record name 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32730-10-2
Record name 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylnaphtho[1,2-b]furan-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.